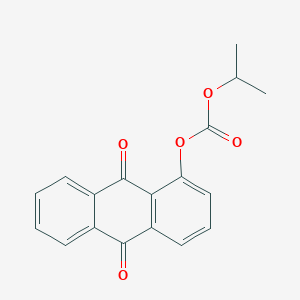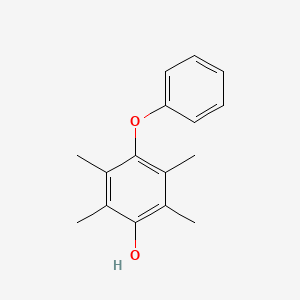![molecular formula C9H6N4 B14673945 3H-imidazo[4,5-f]quinazoline CAS No. 42341-71-9](/img/structure/B14673945.png)
3H-imidazo[4,5-f]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-imidazo[4,5-f]quinazoline is a fused tricyclic structure containing imidazole and quinazoline rings. This compound is notable for its three nitrogen atoms within its molecular architecture, making it an important scaffold in various drug molecules, including antithrombotic and anticardiotonic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, often facilitated by Lewis acids.
Microwave-assisted reaction: This technique accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to promote the formation of the imidazoquinazoline core.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the transfer of reactants between different phases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3H-imidazo[4,5-f]quinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3H-imidazo[4,5-f]quinazoline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3H-imidazo[4,5-f]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a similar core structure, known for their anticancer and neuroprotective properties.
Quinazolinones: These compounds are oxidized forms of quinazolines and are known for their wide range of biological activities.
Uniqueness: 3H-imidazo[4,5-f]quinazoline stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Propiedades
Número CAS |
42341-71-9 |
|---|---|
Fórmula molecular |
C9H6N4 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3H-imidazo[4,5-f]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-5H,(H,12,13) |
Clave InChI |
SVDBONWIXMGDMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C3=C1NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


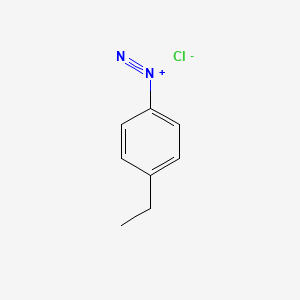

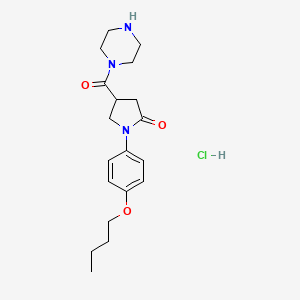
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
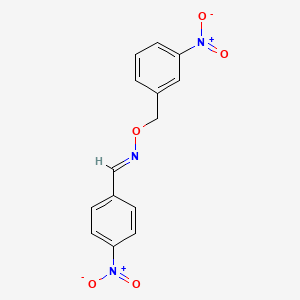
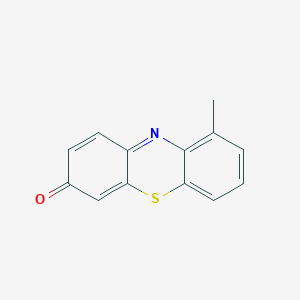


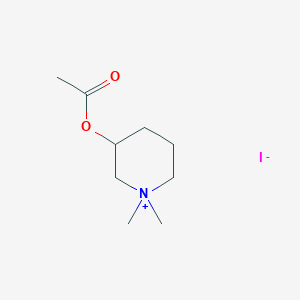

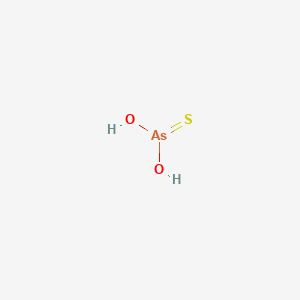
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
